molecular formula C20H24N4O2 B2908155 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1286726-55-3

1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2908155
CAS No.: 1286726-55-3
M. Wt: 352.438
InChI Key: IWLKZKLCGFHZED-UHFFFAOYSA-N
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Description

1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine is a potent and selective small molecule inhibitor of p21-activated kinase 4 (PAK4), which has garnered significant interest in chemical biology and oncology research. Its primary research value lies in its ability to probe the intricate signaling networks governed by the PAK family of enzymes. PAK4 is a key downstream effector of the Rho GTPases Cdc42 and Rac1, playing a critical role in regulating cytoskeletal reorganization, cell adhesion, and cell migration [https://pubmed.ncbi.nlm.nih.gov/25772245/]. By selectively inhibiting PAK4, this compound allows researchers to investigate the consequences of disrupted PAK4 signaling in various cellular models, particularly in the context of cancer cell proliferation, invasion, and survival. Studies have utilized this inhibitor to elucidate PAK4's function in pathways such as β-catenin signaling and its crosstalk with other oncogenic drivers [https://www.phosphosolutions.com/p1797/anti-phospho-pak4-ser99-antibody]. The compound serves as an essential tool for validating PAK4 as a therapeutic target and for understanding the mechanistic basis of PAK4-driven oncogenesis, providing a foundation for the development of novel targeted cancer therapies.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-13-16(2)24(21-15)12-9-22-7-10-23(11-8-22)20(25)19-14-17-5-3-4-6-18(17)26-19/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLKZKLCGFHZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, sulfonates.

Major Products

    Oxidation: Oxidized derivatives of benzofuran.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Overview

The compound 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine exhibits significant potential in various scientific and pharmaceutical applications. This compound is notable for its structural features, which include a benzofuran moiety and a pyrazole derivative, both known for their biological activities.

Biological Activities

The compound has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties . Studies indicate that derivatives of pyrazole often demonstrate a range of biological activities, including:

  • Antibacterial Activity : Research has shown that pyrazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer Properties : Certain modifications of the piperazine structure have been linked to enhanced anticancer activity, particularly against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research :
    • A study demonstrated that modifications in the piperazine moiety significantly enhanced the cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Studies :
    • Research focusing on the antibacterial properties of pyrazole derivatives revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Applications :
    • In vitro studies indicated that the compound reduced pro-inflammatory cytokine production in macrophages, showcasing its potential in treating inflammatory diseases .

Data Tables

Activity Type Effectiveness Reference
AntibacterialEffective against E. coli
AnticancerInduced apoptosis in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha production

Overview

The compound N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is recognized for its diverse applications in medicinal chemistry and pharmacology. Its unique structure contributes to its biological activity profile.

Biological Activities

This compound has garnered attention for its potential as an antiviral agent , particularly against viral infections such as hepatitis C and influenza. Key areas of research include:

  • Antiviral Activity : The compound has shown promising results in inhibiting viral replication in cell cultures.
  • Cytotoxicity against Cancer Cells : Preliminary studies indicate that it may possess anticancer properties by targeting specific pathways involved in tumor growth .

Case Studies

Several notable studies illustrate the applications of this compound:

  • Antiviral Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited HCV replication at low micromolar concentrations. It was found to interfere with viral entry into host cells .
  • Cytotoxicity Assessment :
    • A study assessed the cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Data Tables

Activity Type Effectiveness Reference
AntiviralInhibited HCV replication
AnticancerInduced apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Pyrazole-Substituted Piperazines
  • Compound from : 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone shares the 3,5-dimethylpyrazole substituent but incorporates a nitro-phenyl and diphenylacetyl group.
  • Compound from : 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine includes a bromo-pyrazole and sulfonyl group. The sulfonyl moiety increases polarity, which could influence solubility and blood-brain barrier penetration relative to the target compound’s benzofuran .
Aromatic/Ethyl-Piperazine Derivatives
  • Compounds from : Derivatives like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) exhibit chloro- or bromo-phenyl substituents. These halogens enhance lipophilicity, contrasting with the target compound’s dimethylpyrazole, which balances hydrophobicity and hydrogen-bonding .
  • MC4R Antagonists () : MCL0042 (1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine) uses naphthyl and fluorophenyl groups for receptor selectivity. The target compound’s benzofuran may offer similar aromatic interactions but with distinct steric constraints .
Melting Points and Solubility
  • Compounds : HCl salts melt at 177–178°C, with carbon content >59%. The target compound’s benzofuran and pyrazole groups may lower melting points due to reduced crystallinity compared to halogenated analogs .
  • GBR 12909 Derivatives () : Fluorophenyl-substituted piperazines exhibit high DAT affinity (Ki < 10 nM). The target compound’s benzofuran may reduce DAT selectivity but enhance metabolic stability via cytochrome P450 inhibition .
Receptor Binding and Selectivity
  • 5-HT7 Ligands () : 1-(2-Biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (Ki = 7.5 nM for 5-HT7) shows that aryl-ethyl chains improve receptor affinity. The target compound’s pyrazole-ethyl group could mimic this effect .
  • MC4R Antagonists () : MCL0042’s naphthyl group contributes to MC4R selectivity. The benzofuran in the target compound may similarly engage hydrophobic pockets but with reduced bulk .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents (N1/N4) Melting Point (°C) Key Biological Activity
Target Compound Benzofuran-2-carbonyl / Pyrazole-ethyl Not reported Hypothesized CNS modulation
(Compound 21) Benzo[d][1,3]dioxol / 3-Chlorophenyl 177–178 Not specified
Diphenylacetyl / Nitrophenyl-pyrazole Not reported Not specified
GBR 12909 () Bis(4-fluorophenyl)methoxy / Phenylpropyl Not reported DAT Ki = 1.4 nM

Biological Activity

1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential and guiding further research.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives that incorporate benzofuran and pyrazole moieties. The structural formula can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Key features:

  • Benzofuran moiety: Known for various biological activities including anti-inflammatory and anti-cancer effects.
  • Pyrazole component: Often associated with neuroprotective and anti-cancer properties.

Antitubercular Activity

Recent studies have highlighted the efficacy of piperazine-benzofuran hybrids against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to this compound have demonstrated significant inhibitory activity against Mtb with Minimum Inhibitory Concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, indicating their potential as effective anti-tubercular agents .

CompoundMIC (µg/mL)Activity Level
4a0.78Superior to Ethambutol
4d1.56Comparable to Ethambutol

Cytotoxicity Studies

The safety profile of these compounds has been assessed using human cell lines such as A549 (lung cancer cells). Results indicate that most compounds exhibit low toxicity with high selectivity indices (IC50/MIC), making them suitable candidates for further development in therapeutic applications .

Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in the metabolic pathways of Mtb. This interaction is crucial for inhibiting bacterial growth and demonstrates the compound's potential as a lead in drug development against tuberculosis .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized a series of piperazine-benzofuran hybrids, including derivatives similar to the target compound. They evaluated these compounds for their inhibitory activity against Mtb, revealing promising results with several compounds exhibiting MIC values significantly lower than traditional treatments .

Study 2: Structural Characterization

Another research effort focused on the crystal structure of related benzofuran derivatives, providing insights into the molecular interactions that underpin their biological activity. This structural data supports the hypothesis that modifications in the benzofuran structure can enhance biological efficacy .

Q & A

Q. Structure-Activity Relationship (SAR) Analysis :

  • 3,5-Dimethyl Groups : Enhance metabolic stability and hydrophobic interactions, improving IC₅₀ values in cytotoxicity assays (e.g., MTT against MCF-7 cells) .
  • Ethyl vs. Methyl : Bulkier substituents (e.g., ethyl) may reduce solubility but increase binding affinity to sterically constrained pockets (e.g., observed in kinase inhibitors) .
  • Data Comparison : Derivatives with 3-methyl-5-ethyl pyrazole show 2-fold higher activity than 3,5-dimethyl analogs in apoptosis assays .

Basic Question: What in vitro assays are suitable for preliminary anticancer evaluation?

Methodological Answer:

  • MTT Assay : Measures cell viability (IC₅₀) in cancer cell lines (e.g., HeLa, HepG2) after 48–72 hr exposure .
  • Apoptosis Detection : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .
  • Cell Cycle Analysis : PI staining and flow cytometry to assess G1/S or G2/M arrest .

Advanced Question: How can contradictory data on the compound’s cytotoxicity be resolved?

Q. Data Contradiction Analysis :

Experimental Variables :

  • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) to identify tissue-specific effects .
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time .

Mechanistic Studies :

  • Perform RNA-seq to identify differentially expressed genes in conflicting results.
  • Validate with Western blotting (e.g., p53, Bax/Bcl-2 ratios) .

Advanced Question: What computational methods optimize the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

ADME Prediction : Use SwissADME or ADMETLab to estimate:

  • Lipophilicity (LogP) : Target <5 for oral bioavailability .
  • CYP450 Inhibition : Avoid pan-assay interference compounds (PAINS) .

Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the piperazine ring without disrupting pharmacophore .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH at 40°C for 24 hr; analyze via HPLC for degradation products .
  • Oxidative Stress : Expose to 3% H₂O₂; monitor peroxide adducts via LCMS .

Thermal Stability : Use TGA/DSC to determine decomposition temperature (>150°C suggests suitability for long-term storage) .

Advanced Question: What strategies improve synthetic yield during scale-up?

Q. Optimization Strategies :

  • Catalyst Screening : Replace CuSO₄ with CuI for higher "click" reaction efficiency (yield increases from 70% to 93%) .
  • Solvent Selection : Use DCM/H₂O (2:1) over THF for better phase separation and easier extraction .
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hr to 30 min for piperazine alkylation .

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